![molecular formula C20H21F2N5O B5736038 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B5736038.png)
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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Overview
Description
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common starting materials include substituted pyrazoles and pyrimidines, which undergo various chemical transformations such as halogenation, alkylation, and amide formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, pyrazolopyrimidines are often studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents.
Medicine
In medicine, compounds like 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE may be investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N-PIPERIDINOPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Aromatics: Compounds containing fluorine atoms attached to aromatic rings.
Uniqueness
The presence of the difluoromethyl group and the specific substitution pattern on the pyrazolopyrimidine core may confer unique properties to this compound, such as enhanced biological activity or improved pharmacokinetic profiles.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-methylphenyl)-N-piperidin-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O/c1-13-5-7-14(8-6-13)16-11-17(18(21)22)27-19(24-16)15(12-23-27)20(28)25-26-9-3-2-4-10-26/h5-8,11-12,18H,2-4,9-10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWKZKAFMVGLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NN4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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